REACTION_SMILES
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[CH3:14][NH:15][CH:16]1[CH2:17][CH2:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]21.[CH3:1][C:2]([O:3][C:5]([CH3:4])=[O:7])=[O:6].[CH:28]([OH:29])=[O:30].[CH:8]([O:9][C:10](=[O:11])[CH3:12])=[O:13].[Na+:27].[OH-:26]>>[CH:5](=[O:7])[N:15]([CH3:14])[CH:16]1[CH2:17][CH2:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CCCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN(C=O)C1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |